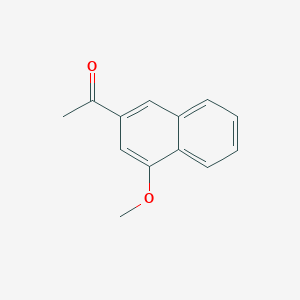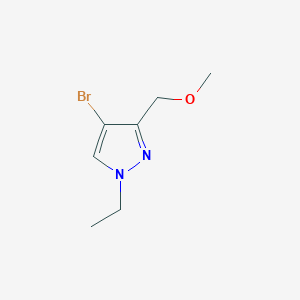
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, also known as methyl tert-butyl isophthalate (MTBI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.
Applications De Recherche Scientifique
Synthesis and Properties of Novel Polymers
One application involves the synthesis and characterization of ortho-linked polyamides derived from compounds structurally related to 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, focusing on their solubility, thermal stability, and mechanical properties. These polyamides exhibit significant thermal stability, high glass transition temperatures, and are capable of forming transparent, flexible films, highlighting their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Organic Synthesis Methods
Another research area explores the utility of tert-butyl peroxybenzoate (TBPB)-promoted α-methylation of 1,3-dicarbonyl compounds, offering a novel method for α-methylation which is essential in synthetic chemistry. This demonstrates the role of TBPB as both a methyl source and radical initiator, expanding the toolbox for organic synthesis (Guo, Wang, Jiang, & Yu, 2014).
Development of High-Performance Polyimides
Research into the development of novel polyimides incorporating tert-butyl side groups derived from related chemical structures to this compound has been conducted. These polyimides exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for applications in electronics and aerospace industries (Chern & Tsai, 2008).
Antioxidant Activities
Investigations into the antioxidant activities of novel synthetic methylbenzenediol derivatives, which are structurally analogous to this compound, have demonstrated significant potential. These studies offer insights into the steric effects and radical scavenging abilities of these compounds, suggesting their usefulness in food science and pharmaceuticals (Huang, Jiang, Liao, Hou, & Weng, 2014).
Overcharge Protection in Lithium-Ion Batteries
Derivatives of related compounds have been synthesized as redox shuttle additives for lithium-ion batteries, exhibiting reversible redox behavior and improved solubility in commercial electrolytes. This research highlights the potential for enhancing the safety and longevity of lithium-ion batteries (Weng, Zhang, Redfern, Curtiss, & Amine, 2011).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of “1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate”. Given its structural complexity, it’s plausible that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, extreme temperatures or pH levels might denature the compound or its targets, affecting its efficacy .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLNHQVTVUNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
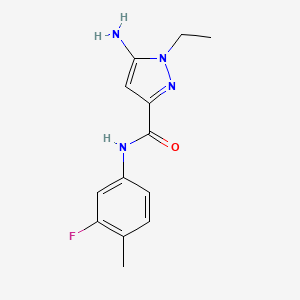
![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)

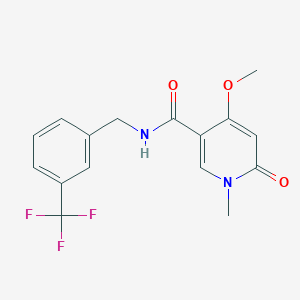

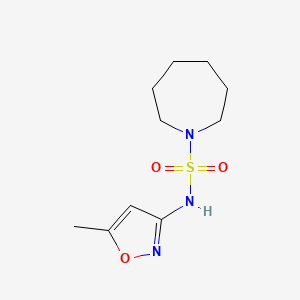
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

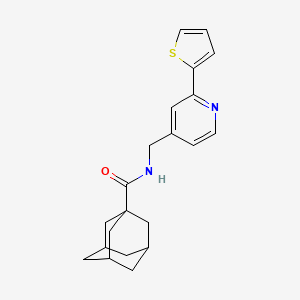
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
